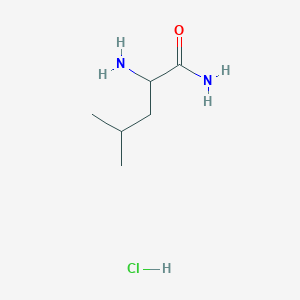

2-Amino-4-methylpentanamide hydrochloride

Description

2-Amino-4-methylpentanamide hydrochloride (CAS 10466-61-2) is a hydrochloride salt of a branched-chain amino acid derivative. Its molecular formula is C₆H₁₅ClN₂O, with a molecular weight of 166.65 g/mol . The compound is also identified by its IUPAC name, L-leucinamide hydrochloride, and is structurally characterized by a pentanamide backbone with a methyl group at the 4-position and an amino group at the 2-position . The (R)-enantiomer of this compound (CAS 80970-09-8) has been synthesized using D-leucineamide hydrochloride and DIEA in DMSO under mild conditions (20°C, 68 hours), yielding a product with high purity .

Properties

IUPAC Name |

2-amino-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPSRRBIXFUMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10466-60-1, 80970-09-8, 10466-61-2 | |

| Record name | Pentanamide, 2-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC206279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC83635 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-methylpentanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylpentanamide hydrochloride typically involves the reaction of leucine with ammonia and hydrochloric acidThe final step involves the deprotection of the amino group to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale chemical reactors. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylpentanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo substitution reactions where the amino or amide groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amides and amines.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : 2-Amino-4-methylpentanamide hydrochloride serves as a critical intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations including oxidation, reduction, and substitution reactions.

Biology

- Metabolic Pathways : The compound is studied for its role in metabolic pathways, particularly its influence on protein synthesis via the mTOR signaling pathway. This is particularly relevant in muscle cell proliferation and hypertrophy.

- Enzyme Interactions : Research indicates that it may act as a substrate or inhibitor for specific enzymes involved in amino acid metabolism. This property could be leveraged in therapeutic applications targeting metabolic disorders.

Medicine

- Therapeutic Potential : Preliminary studies have shown that this compound may induce apoptosis in certain cancer cell lines, suggesting its potential use in oncology. Additionally, it has been investigated for its role in enhancing mental performance during stress-related tasks and preventing exercise-induced muscle damage.

The biological activities of this compound can be summarized as follows:

| Activity Type | Description | References |

|---|---|---|

| Protein Synthesis | Enhances protein synthesis via mTOR pathways | |

| Cell Growth | Promotes growth in muscle cells | |

| Apoptosis Induction | Potential modulation of apoptotic pathways |

Case Study 1: Muscle Cell Proliferation

In a study examining muscle cell cultures, this compound significantly enhanced cell proliferation compared to control groups. This effect was attributed to its activation of anabolic signaling pathways associated with muscle hypertrophy. The study highlighted the compound's potential utility in sports medicine and rehabilitation therapies.

Case Study 2: Cancer Cell Lines

Another investigation focused on the effects of this compound on various cancer cell lines. Results indicated that it could induce apoptosis in specific types of cancer cells, suggesting possible therapeutic applications in cancer treatment. This finding opens avenues for further research into its mechanisms of action against tumor cells.

Mechanism of Action

The mechanism of action of 2-Amino-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. As a leucine derivative, it influences the secretion of anabolic hormones and the supply of fuel during exercise. It also affects mental performance during stress-related tasks and prevents exercise-induced muscle damage . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these physiological processes .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 2-amino-4-methylpentanamide hydrochloride, differing in chain length, substituents, or stereochemistry:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Structural Differences |

|---|---|---|---|---|---|

| (R)-2-Aminobutanamide hydrochloride | 103765-03-3 | C₄H₁₁ClN₂O | 150.60 | 0.78 | Shorter carbon chain (butanamide) |

| (S)-2-Amino-4-methylpentanamide | 687-51-4 | C₆H₁₄N₂O | 130.19 | 0.66 | Free base form (no hydrochloride) |

| L-N-(4-Fluorobenzyl)-2-amino-4-methylpentanamide | N/A | C₁₃H₁₈FN₂O | 252.30 | N/A | Fluorobenzyl substitution at the amide |

| (2S)-2,5-Diaminopentanamide dihydrochloride | 71697-89-7 | C₅H₁₃N₃O·(HCl)₂ | 228.11 | 0.57 | Additional amino group; dihydrochloride |

Key Observations :

Purity Standards :

Biological Activity

2-Amino-4-methylpentanamide hydrochloride, also known as (R)-2-Amino-4-methylpentanamide hydrochloride, is a compound characterized by its structural similarity to the essential amino acid leucine. This similarity suggests potential biological activities that could influence protein synthesis and cellular metabolism. The compound's unique properties and interactions with biological targets make it a subject of interest in various research contexts.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a central carbon backbone with an amino group and an amide functional group, which are critical for its biological activity. The stereochemistry of the compound plays a significant role in determining its interactions with biological systems.

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors due to its structural resemblance to leucine. This interaction can influence several metabolic pathways:

- Protein Synthesis : As a leucine derivative, it may enhance protein synthesis by acting on mTOR pathways.

- Cellular Metabolism : It can modulate cellular metabolic processes, potentially affecting energy homeostasis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Interactions : The compound may act as a substrate or inhibitor for specific enzymes involved in amino acid metabolism.

- Cell Proliferation : Studies suggest it could influence cell growth and proliferation, particularly in muscle cells.

- Apoptosis Modulation : There is potential for this compound to affect apoptotic pathways, although specific mechanisms remain under investigation.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Muscle Cell Proliferation

In a study focusing on muscle cell cultures, this compound was shown to enhance cell proliferation significantly compared to control groups. This effect was attributed to its ability to activate pathways associated with muscle hypertrophy.

Case Study 2: Cancer Cell Lines

Another investigation explored the effects of this compound on various cancer cell lines. Preliminary results indicated that it could induce apoptosis in certain types of cancer cells, suggesting potential therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.